Hexazole

Description

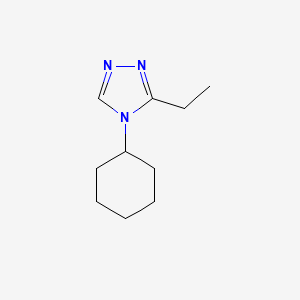

Structure

2D Structure

3D Structure

Properties

CAS No. |

4671-03-8 |

|---|---|

Molecular Formula |

C10H17N3 |

Molecular Weight |

179.26 g/mol |

IUPAC Name |

4-cyclohexyl-3-ethyl-1,2,4-triazole |

InChI |

InChI=1S/C10H17N3/c1-2-10-12-11-8-13(10)9-6-4-3-5-7-9/h8-9H,2-7H2,1H3 |

InChI Key |

DFIYTRTXUYWZSK-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=NN=CN1C2CCCCC2 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Hexaconazole

Introduction

Hexaconazole is a broad-spectrum, systemic triazole fungicide widely utilized in agriculture for the control of a variety of fungal diseases.[1][2] As a member of the sterol biosynthesis inhibitor (SBI) class of fungicides, its efficacy is rooted in a highly specific mode of action.[1] It is particularly effective against diseases caused by fungi belonging to the Ascomycetes and Basidiomycetes classes, such as powdery mildews, rusts, and leaf spots.[3][4]

This technical guide provides a detailed examination of the molecular and biochemical mechanisms through which hexaconazole exerts its antifungal effects. It includes a summary of its quantitative efficacy against various fungal pathogens, detailed experimental protocols for its study, and visual representations of the key pathways and experimental workflows involved.

Core Mechanism of Action: Inhibition of Ergosterol Biosynthesis

Hexaconazole's primary mode of action is the disruption of fungal cell membrane integrity by inhibiting the biosynthesis of ergosterol.[5] Ergosterol is the principal sterol in fungal cell membranes, analogous to cholesterol in mammalian cells, and is crucial for maintaining membrane fluidity, permeability, and the function of membrane-bound enzymes.[6] The inhibition of its synthesis is a fungistatic action that ultimately leads to cell death.

The Molecular Target: Lanosterol 14α-demethylase (CYP51)

The specific molecular target of hexaconazole is the cytochrome P450 enzyme, lanosterol 14α-demethylase, encoded by the CYP51 (or ERG11) gene.[7][8] This enzyme is essential for the multi-step conversion of lanosterol to ergosterol.[9] Fungi may possess one or more paralogs of this gene, such as CYP51A, CYP51B, and CYP51C, which can influence intrinsic susceptibility to azole fungicides.[10][11]

Biochemical Interaction and Pathway Disruption

Hexaconazole functions as a demethylase inhibitor (DMI).[8] The nitrogen atom (N-4) in the triazole ring of the hexaconazole molecule binds with high affinity to the heme iron atom located in the active site of the CYP51 enzyme.[8] This coordination bond competitively inhibits the binding of the natural substrate, lanosterol, thereby blocking the oxidative removal of the 14α-methyl group.[12][13] This blockade is a critical bottleneck in the ergosterol biosynthesis pathway, halting the production of functional ergosterol.

Cellular and Physiological Consequences

The inhibition of CYP51 by hexaconazole triggers a cascade of detrimental cellular events:

-

Depletion of Ergosterol: The most direct consequence is the reduction of ergosterol levels within the fungal cell membrane.

-

Accumulation of Toxic Precursors: The blockage leads to the accumulation of 14α-methylated sterol precursors, such as lanosterol and eburicol. These abnormal sterols integrate into the cell membrane, disrupting its bilayer structure.

-

Compromised Membrane Integrity: The altered sterol composition increases membrane permeability and fluidity, leading to the leakage of essential cellular ions and small molecules, and impairs the function of membrane-bound enzymes.

-

Inhibition of Growth and Proliferation: The culmination of these effects is the cessation of fungal growth, including the inhibition of germ tube elongation and hyphal extension, ultimately leading to cell death.

Quantitative Efficacy Data

The in vitro efficacy of hexaconazole is typically quantified by its half-maximal effective concentration (EC₅₀), which represents the concentration of the fungicide that inhibits fungal growth by 50%.[12] These values vary depending on the fungal species and specific isolate.

| Fungal Pathogen | EC₅₀ Value (mg/L or µg/mL) | Notes |

| Fusarium graminearum | 1.170 ± 0.079 | Mycelial growth inhibition. |

| Rhizoctonia bataticola | 6.35 | Mycelial growth inhibition. |

| Sclerotinia rolfsii | 1.27 | Mycelial growth inhibition. |

| Alternaria solani | (-)-enantiomer is 11-13x more active | Enantiomer-specific activity. |

| Alternaria mali | (-)-enantiomer is 11-13x more active | Enantiomer-specific activity. |

| Monilinia fructicola | (-)-enantiomer is 11-13x more active | Enantiomer-specific activity. |

| Colletotrichum gloeosporioides | (-)-enantiomer is 1.26x more active | Enantiomer-specific activity. |

Mechanisms of Fungal Resistance

Resistance to triazole fungicides, including hexaconazole, is a significant challenge. The primary mechanisms involve modifications that reduce the efficacy of the fungicide's interaction with its target.

-

Target Site Modification: Point mutations in the CYP51A gene can lead to amino acid substitutions in the enzyme's active site. These changes can reduce the binding affinity of hexaconazole to the enzyme, rendering it less effective.

-

Target Gene Overexpression: Upregulation of CYP51 gene expression, often through the insertion of tandem repeats in the promoter region, leads to an increased production of the CYP51 enzyme. This requires higher concentrations of the fungicide to achieve an inhibitory effect.

-

Efflux Pump Overexpression: Increased activity of membrane transporters, particularly ATP-binding cassette (ABC) and Major Facilitator Superfamily (MFS) transporters, can actively pump the fungicide out of the fungal cell, reducing its intracellular concentration below effective levels.

Experimental Protocols

Protocol: Determination of EC₅₀ by Radial Growth Inhibition Assay

This assay determines the concentration of hexaconazole required to inhibit the mycelial growth of a fungus by 50% on a solid medium.[12]

Materials:

-

Pure fungal isolate

-

Potato Dextrose Agar (PDA) or other suitable medium

-

Hexaconazole stock solution (e.g., in DMSO)

-

Sterile Petri dishes (90 mm)

-

Sterile cork borer (5 mm diameter) or scalpel

-

Sterile distilled water, DMSO (or other solvent)

-

Incubator, calipers

Procedure:

-

Media Preparation: Prepare PDA as per instructions. Autoclave and cool to 50-55°C in a water bath.

-

Fungicide Amendment: Create a serial dilution of hexaconazole. Add precise volumes of the hexaconazole stock solution to the molten agar to achieve a range of final concentrations (e.g., 0, 0.01, 0.1, 1.0, 10.0, 100.0 mg/L). Also prepare a solvent control plate containing only the solvent (e.g., DMSO) at the highest concentration used.

-

Plating: Pour approximately 20 mL of each amended agar solution into sterile Petri dishes. Allow them to solidify completely.

-

Inoculation: From the margin of an actively growing, young fungal culture, take a 5 mm mycelial plug using a sterile cork borer. Place the plug, mycelium-side down, onto the center of each prepared agar plate (including controls).

-

Incubation: Seal the plates with parafilm and incubate them in the dark at the fungus's optimal growth temperature (e.g., 25°C) until the colony in the control plate has reached approximately 70-80% of the plate diameter.

-

Data Collection: Measure the diameter of the fungal colony in two perpendicular directions for each plate and calculate the average.

-

Data Analysis:

-

Calculate the percentage of mycelial growth inhibition for each concentration using the formula:

-

Inhibition (%) = [(dc - dt) / dc] * 100

-

Where dc is the average diameter of the colony in the control plate and dt is the average diameter in the treated plate.

-

-

Plot the percentage of inhibition against the logarithm of the hexaconazole concentration.

-

Use probit analysis or non-linear regression to determine the EC₅₀ value from the resulting dose-response curve.[6]

-

Protocol: Quantification of Ergosterol Inhibition by HPLC

This method quantifies the ergosterol content in fungal cells after exposure to hexaconazole to confirm the mechanism of action.

Materials:

-

Fungal culture (liquid or solid)

-

Hexaconazole solution

-

25% Alcoholic Potassium Hydroxide (w/v)

-

n-Heptane or n-Hexane

-

Methanol, Acetonitrile (HPLC grade)

-

Ergosterol standard

-

Glass screw-cap tubes, vortex mixer, water bath (85°C)

-

HPLC system with UV detector

Procedure:

-

Fungal Culture and Treatment: Grow the fungus in a suitable broth amended with a sub-lethal concentration of hexaconazole (e.g., near the EC₅₀ value) and a control without the fungicide. Incubate for a defined period (e.g., 16-24 hours).

-

Cell Harvesting: Harvest the mycelia by centrifugation or filtration. Wash the pellet with sterile distilled water and determine the net wet or dry weight.

-

Saponification:

-

To the cell pellet, add 3-4 mL of 25% alcoholic KOH.

-

Vortex vigorously for 1 minute to create a cell suspension.

-

Incubate the suspension in an 85°C water bath for 1 hour to hydrolyze lipids and release sterols.

-

-

Sterol Extraction:

-

Cool the tubes to room temperature.

-

Add 1 mL of sterile water and 3 mL of n-heptane (or n-hexane).

-

Vortex vigorously for 3-5 minutes to partition the non-saponifiable lipids (including ergosterol) into the upper organic phase.

-

Centrifuge briefly to separate the phases.

-

-

Sample Preparation for HPLC: Carefully transfer the upper n-heptane layer to a clean tube. Evaporate the solvent under a stream of nitrogen. Re-dissolve the dried sterol extract in a known volume of methanol (e.g., 200 µL).

-

HPLC Analysis:

-

Inject the sample into an HPLC system equipped with a C18 column.

-

Use an isocratic mobile phase, such as Methanol:Acetonitrile (80:20 v/v), at a flow rate of 1.0 mL/min.

-

Detect ergosterol by its characteristic absorbance spectrum, typically monitoring at 282 nm.

-

-

Quantification: Create a standard curve using a pure ergosterol standard. Compare the peak area of the ergosterol from the treated and control samples to the standard curve to quantify the amount of ergosterol. Calculate the percentage reduction in ergosterol content in the hexaconazole-treated samples compared to the control.

Conclusion

Hexaconazole operates through a well-defined and potent mechanism of action, targeting the essential fungal enzyme lanosterol 14α-demethylase (CYP51). By inhibiting this enzyme, it effectively disrupts the ergosterol biosynthesis pathway, leading to a cascade of events that compromise fungal cell membrane integrity and ultimately inhibit growth. Understanding this core mechanism, along with the quantitative measures of its efficacy and the molecular basis of fungal resistance, is critical for its effective and sustainable use in disease management and for the development of next-generation antifungal agents. The experimental protocols detailed herein provide a framework for the continued study and evaluation of hexaconazole and other sterol biosynthesis inhibitors.

References

- 1. researchgate.net [researchgate.net]

- 2. apsjournals.apsnet.org [apsjournals.apsnet.org]

- 3. researchgate.net [researchgate.net]

- 4. apsjournals.apsnet.org [apsjournals.apsnet.org]

- 5. academic.oup.com [academic.oup.com]

- 6. [PDF] Molecular analysis of cyp51 from fluconazole-resistant Candida albicans strains. | Semantic Scholar [semanticscholar.org]

- 7. waters.com [waters.com]

- 8. Quantitation of Ergosterol Content: Novel Method for Determination of Fluconazole Susceptibility of Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. udspace.udel.edu [udspace.udel.edu]

- 12. researchgate.net [researchgate.net]

- 13. Adapting an Ergosterol Extraction Method with Marine Yeasts for the Quantification of Oceanic Fungal Biomass - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis Pathway and Impurities of Hexaconazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hexaconazole, a broad-spectrum systemic fungicide of the triazole class, is a vital tool in modern agriculture for the control of a wide range of fungal pathogens. Its efficacy is intrinsically linked to its chemical structure, achieved through a multi-step synthesis process. This technical guide provides a comprehensive overview of the primary synthesis pathways for racemic hexaconazole and its more active (S)-enantiomer. It further delves into the common impurities that can arise during production, their potential formation mechanisms, and analytical methodologies for their detection. This document is intended to serve as a detailed resource for researchers and professionals involved in the development, manufacturing, and quality control of hexaconazole and related triazole fungicides.

Introduction

Hexaconazole, chemically known as (RS)-2-(2,4-dichlorophenyl)-1-(1H-1,2,4-triazol-1-yl)hexan-2-ol, functions by inhibiting the biosynthesis of ergosterol, an essential component of fungal cell membranes.[1] The fungicidal activity is primarily attributed to the (S)-enantiomer.[2] The manufacturing process of hexaconazole, while well-established, can give rise to various impurities that may impact the final product's efficacy, toxicity profile, and regulatory compliance. A thorough understanding of the synthesis pathway and potential impurities is therefore critical.

Synthesis Pathways of Hexaconazole

The synthesis of hexaconazole is typically achieved through a convergent pathway involving the preparation of a key epoxide intermediate followed by its reaction with 1,2,4-triazole. Two main routes are commonly employed: a racemic synthesis and an enantioselective synthesis to produce the more potent (S)-enantiomer.

Racemic Synthesis of Hexaconazole

The racemic synthesis of hexaconazole involves three primary steps:

-

Friedel-Crafts Acylation: The synthesis commences with the Friedel-Crafts acylation of 1,3-dichlorobenzene with valeryl chloride in the presence of a Lewis acid catalyst, such as anhydrous aluminum chloride, to yield 1-(2,4-dichlorophenyl)pentan-1-one.[3]

-

Corey-Chaykovsky Reaction (Epoxidation): The resulting ketone undergoes a Corey-Chaykovsky reaction.[4] This involves the use of a sulfur ylide, typically generated in situ from trimethylsulfonium iodide and a strong base, to convert the carbonyl group into an oxirane ring, forming 2-butyl-2-(2,4-dichlorophenyl)oxirane.[5]

-

Epoxide Ring-Opening: The final step is the nucleophilic ring-opening of the epoxide intermediate with 1,2,4-triazole in the presence of a base. This reaction proceeds via an SN2 mechanism to yield racemic hexaconazole.

Enantioselective Synthesis of (S)-Hexaconazole

To enhance the fungicidal efficacy and reduce the environmental load, an enantioselective synthesis targeting the more active (S)-enantiomer has been developed.[2] This pathway also consists of three main stages:

-

Wittig Reaction: The synthesis starts with 1-(2,4-dichlorophenyl)-1-pentanone, which undergoes a Wittig reaction to form the alkene intermediate, 1-(2,4-dichlorophenyl)-1-pentene.[2]

-

Asymmetric Epoxidation: The crucial chiral induction step is the asymmetric epoxidation of the alkene. The Sharpless asymmetric epoxidation is a commonly employed method, utilizing a titanium isopropoxide catalyst and a chiral diethyl tartrate ligand (L-(+)-diethyl tartrate for the (S)-enantiomer) to produce the chiral epoxide.[2]

-

Epoxide Ring-Opening: Similar to the racemic route, the final step involves the nucleophilic ring-opening of the chiral epoxide with 1,2,4-triazole to yield (S)-Hexaconazole.[2]

Experimental Protocols

The following are representative, generalized experimental protocols for the key steps in the synthesis of hexaconazole. Specific quantities and conditions may vary based on literature and patented procedures.

Protocol 1: Friedel-Crafts Acylation for the Synthesis of 1-(2,4-Dichlorophenyl)pentan-1-one[3]

| Reagent/Parameter | Quantity/Value |

| 1,3-Dichlorobenzene | 0.1 mol |

| Anhydrous Aluminum Chloride | 0.12 mol |

| Valeryl Chloride | 0.11 mol |

| Anhydrous Carbon Disulfide | 100 mL |

| Temperature | 0-5 °C (addition), then reflux |

| Reaction Time | Not specified |

Methodology:

-

To a stirred solution of 1,3-dichlorobenzene in anhydrous carbon disulfide, add anhydrous aluminum chloride portion-wise at 0-5 °C.

-

Add valeryl chloride dropwise to the mixture, maintaining the temperature.

-

After the addition is complete, the reaction mixture is heated to reflux to drive the reaction to completion.

-

Work-up involves quenching the reaction with ice-water and extraction with an organic solvent. The organic layer is then washed, dried, and concentrated.

-

Purification is typically achieved by distillation under reduced pressure.

Protocol 2: Corey-Chaykovsky Epoxidation of 1-(2,4-Dichlorophenyl)pentan-1-one

| Reagent/Parameter | Quantity/Value |

| 1-(2,4-Dichlorophenyl)pentan-1-one | 1 equivalent |

| Trimethylsulfonium Iodide | 1.1 equivalents |

| Sodium Hydride (60% in oil) | 1.1 equivalents |

| Anhydrous DMSO/THF | Sufficient volume |

| Temperature | Room Temperature |

| Reaction Time | Not specified |

Methodology:

-

In a flame-dried flask under an inert atmosphere, a suspension of sodium hydride in anhydrous DMSO or THF is prepared.

-

Trimethylsulfonium iodide is added portion-wise, and the mixture is stirred to form the sulfur ylide.

-

A solution of 1-(2,4-dichlorophenyl)pentan-1-one in the same anhydrous solvent is added dropwise.

-

The reaction is stirred at room temperature until completion (monitored by TLC or GC).

-

Work-up involves quenching with water and extraction with an organic solvent. The organic layer is washed, dried, and concentrated to yield the crude epoxide.

Protocol 3: Ring-Opening of 2-Butyl-2-(2,4-dichlorophenyl)oxirane with 1,2,4-Triazole

| Reagent/Parameter | Quantity/Value |

| 2-Butyl-2-(2,4-dichlorophenyl)oxirane | 1 equivalent |

| 1,2,4-Triazole | 1.2 equivalents |

| Sodium Hydroxide | 1.2 equivalents |

| DMF | Sufficient volume |

| Temperature | 80-100 °C |

| Reaction Time | Not specified |

Methodology:

-

A mixture of 1,2,4-triazole and sodium hydroxide in DMF is heated.

-

A solution of 2-butyl-2-(2,4-dichlorophenyl)oxirane in DMF is added dropwise to the heated mixture.

-

The reaction is stirred at an elevated temperature until completion.

-

Work-up involves cooling the mixture, adding water, and extracting the product with an organic solvent.

-

The crude product is then purified, typically by recrystallization, to yield hexaconazole.

Impurities in Hexaconazole Synthesis

The presence of impurities in technical-grade hexaconazole is a critical consideration for its quality, safety, and efficacy. Impurities can originate from starting materials, side reactions, or degradation of the final product under synthesis conditions.

Known and Potential Impurities

| Impurity Name | Structure/Description | Potential Origin |

| 2-Butyl-2-(2,4-dichlorophenyl)oxirane | The epoxide intermediate | Incomplete ring-opening reaction with 1,2,4-triazole.[5] |

| Isomeric Hexaconazoles | Positional isomers of the dichlorophenyl or triazole group | Use of impure starting materials or non-regioselective reactions. |

| Hexaconazole Impurity 5 | α-propyl-α-(2,4-dichlorophenyl)-1H-1,2,4-triazole-1-ethanol[6] | Likely from an alternative starting material or rearrangement. |

| Hexaconazole Impurity 6 | (RS)-2-(2,4-Dichlorophenyl)-1-(1H-1,2,4-triazol-1-yl)heptan-2-ol[7] | Potentially from the use of a C7 acyl chloride instead of valeryl chloride in the initial Friedel-Crafts acylation. |

| Diol Impurity | 1-(2,4-dichlorophenyl)-1-butyl-1,2-ethanediol | Hydrolysis of the epoxide intermediate during work-up or synthesis. |

| 1,2,4-Triazole | Starting material | Excess unreacted 1,2,4-triazole.[8] |

Technical grade hexaconazole typically has a minimum purity of 95%, with the remaining percentage comprising these and other minor unidentified impurities.[9]

Formation Pathways of Key Impurities

Analytical Methodologies for Impurity Profiling

The detection and quantification of hexaconazole and its impurities are crucial for quality control. Several analytical techniques are employed for this purpose:

-

High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a standard method for the assay of hexaconazole and the separation of its impurities. Chiral HPLC columns can be used to separate the (R)- and (S)-enantiomers.[10]

-

Gas Chromatography (GC): GC coupled with detectors like a Nitrogen-Phosphorus Detector (NPD) or an Electron Capture Detector (ECD) is also widely used for residue analysis and can be adapted for impurity profiling.[11]

-

Mass Spectrometry (MS): Coupling HPLC or GC with mass spectrometry (LC-MS or GC-MS) provides a powerful tool for the identification and structural elucidation of unknown impurities.[12]

Conclusion

The synthesis of hexaconazole is a well-defined process involving key chemical transformations. However, the potential for impurity formation necessitates rigorous process control and analytical monitoring. This guide has provided an in-depth overview of the synthesis pathways, detailed experimental considerations, and a discussion of potential impurities. A thorough understanding of these aspects is paramount for ensuring the production of high-quality hexaconazole that meets regulatory standards and performs effectively in agricultural applications. Further research into the identification and toxicological assessment of minor impurities will continue to be an important area of study.

References

- 1. Hexaconazole (Ref: PP 523) [sitem.herts.ac.uk]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Johnson–Corey–Chaykovsky reaction - Wikipedia [en.wikipedia.org]

- 5. Buy Oxirane, 2-butyl-2-(2,4-dichlorophenyl)- | 88374-07-6 [smolecule.com]

- 6. Hexaconazole Impurity 5 - SRIRAMCHEM [sriramchem.com]

- 7. Hexaconazole Impurity 6 - SRIRAMCHEM [sriramchem.com]

- 8. Hexaconazole | C14H17Cl2N3O | CID 66461 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. hpmindia.com [hpmindia.com]

- 10. mdpi.com [mdpi.com]

- 11. Gas chromatographic method for the determination of hexaconazole residues in black tea - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Studies of enantiomeric degradation of the triazole fungicide hexaconazole in tomato, cucumber, and field soil by chiral liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

chemical and physical properties of hexaconazole

An In-depth Technical Guide on the Core Chemical and Physical Properties of Hexaconazole

Introduction

Hexaconazole is a broad-spectrum, systemic triazole fungicide used extensively in agriculture to control a wide range of fungal diseases, particularly those caused by Ascomycetes and Basidiomycetes.[1][2][3] It is utilized on various crops, including fruits, vegetables, and cereals, to manage conditions like powdery mildew, rusts, and scabs.[1][4] In several Asian countries, it is a primary agent for controlling rice sheath blight.[3][4][5] Hexaconazole operates through a protective and curative action by disrupting the fungal cell membrane's function.[1][2] The molecule contains a chiral center, existing as two enantiomers: (R)-hexaconazole and (S)-hexaconazole, with the (R)-enantiomer demonstrating greater fungicidal activity.[1][6]

Chemical Properties

Hexaconazole, chemically known as (±)-α-butyl-α-(2,4-dichlorophenyl)-1H-1,2,4-triazole-1-ethanol, is a stable compound under normal storage conditions.[7] It is stable to hydrolysis and photolysis in water and can remain stable for at least six years at ambient temperatures.[4] Metabolism in plants primarily involves the oxidation of the alkyl side chain.[4]

Table 1: Chemical Identification of Hexaconazole

| Identifier | Value | Source(s) |

| IUPAC Name | 2-(2,4-dichlorophenyl)-1-(1H-1,2,4-triazol-1-yl)hexan-2-ol | [2][3] |

| CAS Number | 79983-71-4 | [3][4][8][9] |

| Molecular Formula | C₁₄H₁₇Cl₂N₃O | [1][2][4] |

| Molecular Weight | 314.21 g/mol | [2][8][10] |

| Canonical SMILES | CCCCC(CN1C=NC=N1)(C2=C(C=C(C=C2)Cl)Cl)O | [1][2] |

| InChI Key | STMIIPIFODONDC-UHFFFAOYSA-N | [1][4] |

Physical Properties

Hexaconazole is a white crystalline solid at room temperature.[8][10][11][12] It is characterized by low water solubility and high affinity for organic solvents, which is indicative of its lipophilic nature.[1][8][10][11]

Table 2: Physicochemical Properties of Hexaconazole

| Property | Value | Temperature (°C) | Source(s) |

| Physical State | White Crystalline Solid | Ambient | [3][10][11][12] |

| Melting Point | 111 °C | N/A | [1][3][4][9][10][11][13] |

| Boiling Point | 490.3 ± 55.0 °C (Predicted) | N/A | [4][9] |

| Vapor Pressure | 0.018 mPa (1.8 x 10⁻⁸ kPa) | 20 | [1][4][10] |

| Density | 1.29 g/cm³ | 25 | [4][8][11][12] |

| Water Solubility | 17 - 18 mg/L | 20 | [1][4][10] |

| Octanol-Water Partition Coefficient (log P) | 3.9 | 20 | [1][10][14][15] |

| Dissociation Constant (pKa) | 2.3 | 25 | [14] |

Table 3: Solubility of Hexaconazole in Organic Solvents

| Solvent | Solubility (g/L) | Temperature (°C) | Source(s) |

| Methanol | 246 | 20 | [1][8][11] |

| Acetone | 164 | 20 | [1][8][11] |

| Dichloromethane | 336 | 20 | [14] |

| Toluene | 59 | 20 | [1][8][11] |

| Ethyl Acetate | 120 | 20 | [14] |

| Hexane | 0.8 | 20 | [1][8][11] |

Mechanism of Action & Signaling Pathways

Hexaconazole's fungicidal activity stems from its ability to inhibit ergosterol biosynthesis, a critical component of the fungal cell membrane.[4][10] It specifically targets and inhibits the cytochrome P450-dependent enzyme, lanosterol 14α-demethylase.[4][10] This inhibition disrupts the conversion of lanosterol to ergosterol, leading to an accumulation of toxic methylated sterols and a depletion of ergosterol.[10] The resulting structural and functional damage to the fungal cell membrane ultimately causes cell death.[4][10] Beyond its primary target, studies suggest that hexaconazole may also affect key signaling pathways in non-target organisms, such as the Akt and MAPK pathways, which are integral to cell survival and stress responses.[15]

Caption: Mechanism of action of hexaconazole via inhibition of ergosterol biosynthesis.

Experimental Protocols

Determination of Octanol-Water Partition Coefficient (Kow)

The shake-flask method is a standard protocol for determining the log P value.[10]

-

Principle: A known amount of the substance is partitioned between two pre-saturated immiscible phases, n-octanol and water. The concentration of the substance in each phase is measured at equilibrium to determine the partition coefficient.

-

Procedure:

-

Equal volumes of n-octanol and water are mixed and allowed to saturate for 24 hours.

-

A stock solution of hexaconazole is prepared in n-octanol.

-

The hexaconazole solution is added to a mixture of the pre-saturated n-octanol and water in a separatory funnel.

-

The funnel is shaken vigorously for a set period and then left to stand to allow for complete phase separation.

-

Aliquots are taken from both the n-octanol and aqueous phases.

-

The concentration of hexaconazole in each aliquot is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

-

The Kow is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

-

Determination of Water Solubility

The flask method is suitable for determining the solubility of substances like hexaconazole.[10]

-

Principle: An excess amount of the solid substance is agitated in water at a constant temperature until equilibrium is achieved. The concentration of the dissolved substance in the aqueous solution is then measured.

-

Procedure:

-

An excess amount of crystalline hexaconazole is added to a flask containing purified water.

-

The flask is sealed and agitated (e.g., using a magnetic stirrer or shaker bath) at a constant temperature (e.g., 20°C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

The solution is allowed to stand to let undissolved particles settle.

-

The supernatant is filtered (using a filter that does not adsorb the compound) or centrifuged to remove any suspended solid material.

-

The concentration of hexaconazole in the clear aqueous phase is quantified by a validated analytical technique like HPLC-UV.

-

Analytical Determination in a Sample Matrix (e.g., Black Tea)

A common workflow for determining hexaconazole residues involves extraction, cleanup, and chromatographic analysis.[16][17][18]

-

Principle: The analyte is extracted from the sample matrix using an organic solvent. The extract is then cleaned to remove interfering co-extractives before quantification by gas chromatography.

-

Procedure:

-

Extraction: A homogenized sample (e.g., black tea) is blended with a solvent mixture, such as n-hexane and acetone (1:1 v/v), to extract the hexaconazole residues.[16][18]

-

Cleanup: The resulting extract is passed through an adsorption chromatography column, typically packed with Florisil, to separate the analyte from matrix interferences.[16][18]

-

Analysis: The cleaned extract is concentrated and analyzed by Gas Chromatography (GC) equipped with a specific detector, such as a Nitrogen-Phosphorus Detector (NPD), which provides sensitivity and selectivity for nitrogen-containing compounds like hexaconazole.[16][17]

-

Quantification: The concentration is determined by comparing the peak area of the analyte in the sample to that of a known concentration of a hexaconazole reference standard.

-

Caption: General experimental workflow for the analysis of hexaconazole residues.

References

- 1. Hexaconazole (Ref: PP 523) [sitem.herts.ac.uk]

- 2. Hexaconazole | C14H17Cl2N3O | CID 66461 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Hexaconazole - Wikipedia [en.wikipedia.org]

- 4. Hexaconazole CAS#: 79983-71-4 [m.chemicalbook.com]

- 5. Hexaconazole | 79983-71-4 [chemicalbook.com]

- 6. (R)-hexaconazole [sitem.herts.ac.uk]

- 7. jaishreerasayan.org [jaishreerasayan.org]

- 8. datasheets.scbt.com [datasheets.scbt.com]

- 9. Hexaconazole | CAS#:79983-71-4 | Chemsrc [chemsrc.com]

- 10. benchchem.com [benchchem.com]

- 11. Hexaconazole [drugfuture.com]

- 12. hpmindia.com [hpmindia.com]

- 13. chembk.com [chembk.com]

- 14. epa.gov [epa.gov]

- 15. benchchem.com [benchchem.com]

- 16. Gas chromatographic method for the determination of hexaconazole residues in black tea - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Gas chromatographic method for the determination of hexaconazole residues in black tea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

Toxicological Profile of Hexaconazole in Mammals: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Hexaconazole, a broad-spectrum triazole fungicide, is widely used in agriculture. This technical guide provides a comprehensive overview of its toxicological profile in mammals, intended for researchers, scientists, and professionals in drug development. The document summarizes key findings on acute, sub-chronic, and chronic toxicity, as well as its effects on reproduction, development, genetic material, and the nervous system. The primary target organ for hexaconazole toxicity is the liver, with effects observed across multiple species. It has also been shown to disrupt steroidogenesis through the inhibition of cytochrome P450 enzymes and modulate critical signaling pathways, including the Akt and MAPK cascades, leading to downstream effects such as apoptosis and inflammation. This guide presents quantitative data in structured tables for comparative analysis, details experimental protocols for key toxicological studies, and provides visualizations of relevant biological pathways and experimental workflows.

Introduction

Hexaconazole is a systemic fungicide that effectively controls a range of fungal diseases in various crops.[1] Its mechanism of action in fungi involves the inhibition of ergosterol biosynthesis, a vital component of fungal cell membranes.[1] However, its potential for interaction with physiological pathways in non-target mammalian species necessitates a thorough toxicological evaluation. This guide synthesizes the available data to provide a detailed toxicological profile of hexaconazole in mammals.

Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

Following oral administration in rats, hexaconazole is absorbed and extensively metabolized. The primary routes of excretion are via the feces and urine.[2] Studies in mice have shown that hexaconazole can be distributed to various tissues, with the highest concentrations found in the liver, followed by the kidneys and brain.[3] The half-life in plasma has been reported to be in the range of 3 to 4 hours in mice.[4]

Acute, Sub-chronic, and Chronic Toxicity

Hexaconazole exhibits low acute toxicity via oral, dermal, and inhalation routes of exposure.[5][6] However, repeated exposure in sub-chronic and chronic studies has consistently identified the liver as the primary target organ in mice, rats, and dogs.[2][5] Observed effects include increased liver weight, elevated liver enzymes, hepatocellular hypertrophy, and fatty infiltration of the liver.[5]

Table 1: Summary of Acute Toxicity Data for Hexaconazole

| Test | Species | Route | LD50 / LC50 | Toxicity Category | Reference |

| Acute Oral | Rat (male) | Oral | 6,071 mg/kg | Low | [7] |

| Acute Oral | Rat (female) | Oral | 2,189 mg/kg | Low | [7] |

| Acute Dermal | Rat | Dermal | >2,000 mg/kg | Low | [7] |

| Acute Inhalation | Rat | Inhalation | >5.9 mg/L | Low | [7] |

Table 2: Summary of Sub-chronic and Chronic Toxicity Studies on Hexaconazole

| Study Duration | Species | NOAEL | LOAEL | Key Effects at LOAEL | Reference |

| 29-Day Feeding | Mouse | 3.75 mg/kg/day | 15 mg/kg/day | Decreased body weight gain, hepatotoxicity. | [5] |

| 90-Day Feeding | Rat | 2.5 mg/kg/day | 25 mg/kg/day | Fatty changes in the liver, vacuolation of the adrenal cortex. | [5] |

| 90-Day Oral | Dog | 5 mg/kg/day | 25 mg/kg/day | Increased liver enzymes, fatty infiltration of the liver. | [5] |

| 1-Year Oral | Dog | 2 mg/kg/day | 10 mg/kg/day | Fatty infiltration of the liver. | [5] |

| 2-Year Feeding | Rat | 0.47 mg/kg/day (males) | 4.7 mg/kg/day | Increased hepatocyte hypertrophy, reduced body weight gain. | [7] |

| 2-Year Feeding | Mouse | - | 23.5 mg/kg/day (males) | Decreased body weight gain and food efficiency, hepatocellular hypertrophy, fatty infiltration of the liver. | [5] |

Genotoxicity

The genotoxic potential of hexaconazole has been evaluated in a battery of in vitro and in vivo assays. While the overall database suggests that hexaconazole is not mutagenic, some studies have reported positive findings for clastogenicity (the ability to cause breaks in chromosomes).[5][8] For instance, some in vitro studies using human lymphocytes and in vivo studies in mouse bone marrow have shown an increase in chromosomal aberrations and sister chromatid exchanges.[8] However, other studies, including the Ames assay and unscheduled DNA synthesis assays, have been negative.[5]

Table 3: Summary of Genotoxicity Studies on Hexaconazole

| Assay Type | Test System | Metabolic Activation | Result | Reference |

| Ames Test | S. typhimurium | With and without | Negative | [5] |

| Chromosomal Aberration | Human Lymphocytes | With and without | Positive | [8] |

| Micronucleus Test | Mouse Bone Marrow | In vivo | Positive | [8] |

| Unscheduled DNA Synthesis | Rat Hepatocytes | In vitro | Negative | [5] |

Carcinogenicity

Long-term carcinogenicity studies have been conducted in rats and mice. In male rats, an increased incidence of benign Leydig cell tumors in the testes was observed at high doses.[5][7] This has led to a classification of hexaconazole as a "Group C - Possible Human Carcinogen" by the U.S. EPA.[7] The proposed mechanism for Leydig cell tumor formation is linked to the disruption of the hypothalamic-pituitary-testicular axis, resulting from the inhibition of steroidogenesis.[9][10] In mice, there was a marginal increase in liver tumors, though this was not considered statistically significant.[7]

Reproductive and Developmental Toxicity

Hexaconazole has been shown to induce reproductive and developmental effects in laboratory animals. In a two-generation reproduction study in rats, effects such as decreased body weight gain, reduced litter size, and decreased pup survival were observed at doses that also caused parental toxicity.[5]

Developmental toxicity studies in rats and rabbits have demonstrated an increased susceptibility of fetuses to hexaconazole.[5] In rats, developmental effects included delayed ossification and an increase in the incidence of an extra rib at doses below those causing maternal toxicity.[5] In rabbits, a decrease in fetal body weight was observed at doses not toxic to the mother.[5]

Table 4: Summary of Reproductive and Developmental Toxicity of Hexaconazole

| Study Type | Species | NOAEL (Maternal) | LOAEL (Maternal) | NOAEL (Developmental) | LOAEL (Developmental) | Key Developmental Effects at LOAEL | Reference |

| Two-Generation Reproduction | Rat | 1 mg/kg/day | 5 mg/kg/day | 5 mg/kg/day | 50 mg/kg/day | Decreased pup body weight gain, decreased litter size, decreased pup survival. | [5] |

| Developmental | Rat | 25 mg/kg/day | 250 mg/kg/day | 2.5 mg/kg/day | 25 mg/kg/day | Delayed ossification, extra 14th rib. | [5] |

| Developmental | Rabbit | 50 mg/kg/day | 100 mg/kg/day | 25 mg/kg/day | 50 mg/kg/day | Decreased fetal body weight. | [5] |

Neurotoxicity

Recent studies have indicated that hexaconazole may possess neurotoxic potential.[2] Sub-chronic exposure in rats has been shown to affect cognitive function, leading to a deterioration in learning and memory.[2] The proposed mechanism for this neurotoxicity involves the induction of oxidative stress in the brain and a disorder of nerve signaling conduction, as evidenced by notable changes in neurotransmitters.[2]

Experimental Protocols

The toxicological evaluation of hexaconazole has been conducted following standardized guidelines, primarily those established by the Organisation for Economic Co-operation and Development (OECD). Below are detailed methodologies for key experiments cited in this guide.

Chronic Toxicity Study (based on OECD Guideline 452)

-

Test System: Typically conducted in rats, with at least 20 animals per sex per dose group.

-

Administration: Hexaconazole is administered in the diet for a period of 24 months.

-

Dose Levels: At least three dose levels plus a control group are used. Doses are selected based on results from shorter-term studies to establish a dose-response relationship and a No-Observed-Adverse-Effect Level (NOAEL).

-

Observations:

-

Clinical Signs: Animals are observed daily for any signs of toxicity.

-

Body Weight and Food Consumption: Recorded weekly.

-

Hematology and Clinical Chemistry: Blood samples are collected at 6, 12, 18, and 24 months for analysis of parameters such as red and white blood cell counts, hemoglobin, liver enzymes (ALT, AST), and kidney function markers (BUN, creatinine).

-

Ophthalmology: Examinations are performed prior to the start of the study and at termination.

-

-

Pathology:

-

Gross Necropsy: All animals are subjected to a full necropsy at the end of the study.

-

Organ Weights: Key organs, including the liver, kidneys, brain, and gonads, are weighed.

-

Histopathology: A comprehensive set of tissues from all animals in the control and high-dose groups is examined microscopically. Tissues from intermediate and low-dose groups are examined if treatment-related effects are observed at the high dose. Special attention is given to the liver for signs of hypertrophy, fatty changes, and necrosis.

-

Two-Generation Reproduction Toxicity Study (based on OECD Guideline 416)

-

Test System: Wistar rats are commonly used, with a sufficient number of animals to ensure at least 20 pregnant females per group.

-

Administration: Hexaconazole is administered continuously in the diet to the parent (F0) generation before mating, during mating, gestation, and lactation. The offspring (F1 generation) are then selected and also administered the test substance through to the production of the F2 generation.[2][11]

-

Dose Levels: At least three dose levels and a concurrent control group are used.

-

Endpoints Evaluated:

-

Parental (F0 and F1):

-

Clinical observations, body weight, and food consumption.

-

Mating and fertility indices (e.g., mating index, fertility index, gestation index).

-

Estrus cycle monitoring.

-

Sperm analysis (motility, morphology, and count).

-

Gross necropsy and organ weights (reproductive organs).

-

Histopathology of reproductive tissues.

-

-

Offspring (F1 and F2):

-

Viability and litter size at birth and during lactation.

-

Pup sex ratio.

-

Pup body weights.

-

Anogenital distance.

-

Age at vaginal opening and preputial separation.

-

Gross necropsy of selected pups.

-

-

In Vivo Mammalian Erythrocyte Micronucleus Test (based on OECD Guideline 474)

-

Test System: Typically performed in mice or rats.

-

Administration: The test substance is administered via an appropriate route (e.g., oral gavage, intraperitoneal injection), usually in two doses 24 hours apart.

-

Dose Levels: A preliminary study is often conducted to determine the maximum tolerated dose (MTD). At least three dose levels, a vehicle control, and a positive control are used in the main study.

-

Sample Collection: Bone marrow or peripheral blood is collected at 24 and 48 hours after the last administration.

-

Analysis:

-

Smears are prepared and stained (e.g., with Giemsa).

-

At least 4000 polychromatic erythrocytes (PCEs) per animal are scored for the presence of micronuclei.

-

The ratio of PCEs to normochromatic erythrocytes (NCEs) is determined to assess bone marrow toxicity.

-

-

Evaluation: A positive result is a statistically significant, dose-dependent increase in the frequency of micronucleated PCEs.

Signaling Pathways and Mechanisms of Toxicity

Hexaconazole's toxicity in mammals is linked to its interference with key cellular signaling pathways.

Disruption of Steroidogenesis

As a triazole fungicide, hexaconazole's primary mode of action is the inhibition of cytochrome P450 (CYP) enzymes.[9][12] In mammals, this can lead to the disruption of steroid hormone synthesis (steroidogenesis). Hexaconazole has been shown to inhibit CYP enzymes involved in this pathway, such as CYP3A4.[13] This inhibition can lead to reduced production of steroid hormones like testosterone, which can have cascading effects on the reproductive system and contribute to the development of Leydig cell tumors.[7][9] The process is initiated by the transport of cholesterol into the mitochondria, a step regulated by the Steroidogenic Acute Regulatory (StAR) protein, followed by a series of enzymatic conversions by CYP enzymes.[14]

Alteration of Akt and MAPK Signaling Pathways

Hexaconazole has been shown to alter the Akt and Mitogen-Activated Protein Kinase (MAPK) signaling pathways, which are crucial for regulating cell survival, proliferation, apoptosis, and inflammation.[15]

The PI3K/Akt/mTOR pathway is a key pro-survival pathway. Inhibition of this pathway can lead to apoptosis. Hexaconazole has been implicated in the modulation of the PI3K-Akt signaling pathway.[5][11]

The MAPK pathways , including ERK, JNK, and p38, are involved in cellular responses to a wide range of stimuli, including stress. Dysregulation of these pathways can lead to apoptosis and inflammation. Hexaconazole exposure has been linked to the activation of these stress-related pathways, resulting in increased apoptosis and the production of pro-inflammatory cytokines.[15][16]

Experimental Workflow for an In Vivo Study

The following diagram illustrates a typical workflow for an in vivo toxicological study, such as a 90-day sub-chronic oral toxicity study.

Conclusion

Hexaconazole demonstrates low acute toxicity in mammals. However, repeated exposure poses a risk, with the liver being the primary target organ. The observed reproductive and developmental toxicities, particularly the effects on the fetus at doses not toxic to the mother, are of concern. The carcinogenic potential, evidenced by the induction of Leydig cell tumors in rats, is linked to its endocrine-disrupting properties via inhibition of cytochrome P450 enzymes involved in steroidogenesis. Furthermore, emerging evidence of neurotoxicity and the modulation of critical cellular signaling pathways, such as Akt and MAPK, highlights the need for a comprehensive understanding of its molecular mechanisms of action. This technical guide provides a consolidated resource for researchers and professionals to aid in the risk assessment and further investigation of hexaconazole and other triazole fungicides.

References

- 1. apjmt.mums.ac.ir [apjmt.mums.ac.ir]

- 2. Neurotoxicity of hexaconazole on rat brain: The aspect of biological rhythm - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Conazole fungicides inhibit Leydig cell testosterone secretion and androgen receptor activation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Efficient analysis of the toxicity and mechanisms of Hexaconazole and two other triazole fungicides: insights from integrated network toxicology, molecular docking and bioinformatics data [journal.hep.com.cn]

- 6. [PDF] Mode of action for reproductive and hepatic toxicity inferred from a genomic study of triazole antifungals. | Semantic Scholar [semanticscholar.org]

- 7. Potency of Hexaconazole to Disrupt Endocrine Function with Sex Hormone-Binding Globulin - PMC [pmc.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]

- 10. focusontoxpath.com [focusontoxpath.com]

- 11. researchgate.net [researchgate.net]

- 12. Hexaconazole exposure may lead to Parkinson via disrupting glucocerebrosidase and parkin: molecular interaction, dynamics, MMPBSA and DFT based in-silico predictive toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Hexaconazole exposure ravages biosynthesis pathway of steroid hormones: revealed by molecular dynamics and interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Mitogen-activated protein kinase pathways mediated by ERK, JNK, and p38 protein kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Hexaconazole induces developmental toxicities via apoptosis, inflammation, and alterations of Akt and MAPK signaling cascades - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Potential Involvement of Oxidative Stress, Apoptosis and Proinflammation in Ipconazole-Induced Cytotoxicity in Human Endothelial-like Cells - PMC [pmc.ncbi.nlm.nih.gov]

environmental fate and degradation of hexaconazole

An In-depth Technical Guide to the Environmental Fate and Degradation of Hexaconazole

Introduction

Hexaconazole, a broad-spectrum systemic fungicide, belongs to the triazole class of chemicals.[1][2] Its chemical structure is (RS)-2-(2,4-dichlorophenyl)-1-(1H-1,2,4-triazol-1-yl)hexan-2-ol.[3] It is widely employed in agriculture to control a variety of fungi, particularly Ascomycetes and Basidiomycetes, on crops such as fruits, vegetables, and cereals.[1][2][4] Due to its widespread application, understanding the environmental fate, persistence, mobility, and degradation pathways of hexaconazole is critical for assessing its potential ecological impact and ensuring environmental safety. This guide provides a comprehensive technical overview of these aspects, intended for researchers and environmental scientists.

Physicochemical Properties

The environmental behavior of a pesticide is largely governed by its physicochemical properties. Hexaconazole is characterized by moderate aqueous solubility and a tendency for environmental persistence.[1]

Table 1: Physicochemical Properties of Hexaconazole

| Property | Value | Reference |

| Chemical Formula | C₁₄H₁₇Cl₂N₃O | [1] |

| Molecular Weight | 314.2 g/mol | - |

| Water Solubility | Moderate | [1] |

| Vapor Pressure | Low | [1] |

| Aqueous Hydrolysis DT₅₀ (pH 7, 20°C) | Stable | [1] |

Environmental Fate and Persistence

The fate of hexaconazole in the environment is determined by a combination of transport and transformation processes, including persistence in soil and water, mobility, and leaching potential.

Persistence in Soil

Hexaconazole is considered to be moderately persistent in the soil environment.[5][6] Its dissipation follows first-order kinetics.[5][7] The half-life (DT₅₀) can vary significantly depending on soil type, application rate, climatic conditions, and microbial activity.[5][6] Biodegradation is recognized as the primary pathway for its degradation in soil.[8]

Table 2: Half-life (DT₅₀) of Hexaconazole in Soil

| Soil Type / Condition | Application Rate | Half-life (DT₅₀) in Days | Reference |

| Oil Palm Plantation Soil | Recommended (4.5 g a.i./palm) | 69.3 | [5][6] |

| Oil Palm Plantation Soil | Double Recommended (9.0 g a.i./palm) | 86.6 | [5][6] |

| Agricultural Soil (General) | Not Specified | 18.7 - 67.3 | [8] |

| Tomato Field Soil | Not Specified | 18.1 | [7] |

| Paddy Soil (Black) | 0.6 - 6 mg/kg | 122 - 135 | [9][10] |

| Paddy Soil (Red) | 0.6 - 6 mg/kg | 270 - 845 | [9][10] |

Fate in Aquatic Systems

In aquatic environments, hexaconazole is stable to hydrolysis.[1] Its persistence is primarily influenced by its interaction with sediment and photodegradation.

Table 3: Half-life (DT₅₀) of Hexaconazole in Aquatic Systems

| System | Parameter | Value (Days) | Reference |

| Water-Sediment | DT₅₀ | 112 | [1] |

| Aqueous Solution (Hydrolysis) | DT₅₀ | Stable | [1] |

Mobility in Soil

The mobility of hexaconazole in soil is largely controlled by adsorption-desorption processes, which are well-described by the Freundlich adsorption isotherm.[11] Adsorption is positively correlated with the soil's organic matter and clay content.[11] Soil pH is also a critical factor, with adsorption being significantly higher in acidic conditions (e.g., pH 3).[11][12] This strong adsorption contributes to its generally low mobility.

Table 4: Soil Adsorption Coefficients (Kd and Koc) of Hexaconazole

| Soil Type | Kd (mL/g) | Koc (mL/g) | Reference |

| Clay Loam | 2.54 | 44.25 | [11] |

| Sandy Loam | 2.27 | 27.27 | [11] |

| Various Korean Soils | Not Specified | 1,400 - 1,552 |

Consistent with its strong adsorption to soil particles, hexaconazole is generally considered to be an "improbable leacher" with low mobility. Studies show that the majority of applied hexaconazole, typically 53-99%, remains in the top 0-10 cm of the soil profile.[3][12] However, under certain conditions, such as in sandy loam soils with cracks, downward movement can be facilitated by preferential flow, particularly after heavy rainfall.[3][5][6] This leads to conflicting Groundwater Ubiquity Score (GUS) index reports, ranging from 1.25 (low risk) to 4.61 (high risk), highlighting the critical influence of local soil and environmental conditions.[3]

Degradation and Metabolism

Hexaconazole is degraded through both abiotic and biotic processes.

Abiotic Degradation: Photodegradation

Photodegradation, or photolysis, can contribute to the breakdown of hexaconazole, particularly in aqueous solutions and on surfaces. The process is highly dependent on the wavelength of light, with rapid decomposition observed under 254 nm UV light, but not at 365 nm.[13] The degradation rate is influenced by several factors, including the polarity of the solvent, pH, and the presence of photocatalysts.[13][14] In water, the primary mechanism is believed to be photolysis mediated by hydroxyl radicals (HO·).[13]

Caption: Key factors influencing the photodegradation rate of hexaconazole.

Biotic Degradation

Biodegradation by soil microorganisms is the most significant pathway for hexaconazole dissipation in soil.[8] Several bacterial genera have been identified with the ability to degrade hexaconazole, including Sphingobacterium, Stenotrophomonas, Klebsiella, Pseudomonas, and Citrobacter.[15][16][17][18] The strain Sphingobacterium multivorum has demonstrated high efficiency, capable of degrading 85.6% of hexaconazole in 6 days under optimal laboratory conditions.[15][16] The degradation involves the breakdown of the parent molecule into several smaller metabolites.

Table 5: Identified Metabolites of Hexaconazole from Microbial Degradation by S. multivorum

| Metabolite ID | Chemical Name | Reference |

| M1 | 2-(2,4-dichlorophenyl)-1-(1H-1,2,4-triazol-1-yl)hexane-2,5-diol | [15][16] |

| M2 | 2-(2,4-dichlorophenyl)hexane-1,2-diol | [15][16] |

| M3 | 1H-1,2,4-triazole | [15][16] |

Transcriptome analysis of degrading bacteria suggests that enzymes such as monooxygenases and aldehyde dehydrogenases are involved in the metabolic process.[15][16]

Caption: Microbial degradation pathway of hexaconazole by soil bacteria.

In plants, the degradation of hexaconazole can be enantioselective.[19][20] Studies on cucumber and tomato have shown that the (+)-enantiomer degrades more rapidly than the (-)-enantiomer, leading to an enrichment of the less active form over time.[19][20] This metabolism is primarily carried out by plant enzyme systems, such as cytochrome P450 monooxygenases, which are central to the detoxification of xenobiotics.[19]

Caption: Generalized pathway of xenobiotic metabolism in plants.

In mammals, hexaconazole is metabolized primarily through oxidation of the n-butyl chain.[2][21] In vitro studies using rat and human liver microsomes identified 12 metabolites, with single oxidation products being the most abundant.[22] In vivo studies in rats confirmed that double and triple oxidation metabolites are major products found in urine.[22] These diol metabolites are considered to be of comparable toxicity to the parent compound.[23]

Experimental Methodologies

Accurate assessment of hexaconazole's environmental fate relies on robust analytical methods for its detection and quantification in various matrices.

Residue Analysis in Environmental Matrices

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely used and effective protocol for extracting hexaconazole from plant tissues like fruits and vegetables.[19] For other matrices like black tea, liquid-liquid extraction (LLE) with solvents such as n-hexane and acetone is employed, followed by cleanup using column chromatography with florisil.[24][25][26]

Detailed QuEChERS Protocol:

-

Homogenization: A representative sample (e.g., 10-15 g) is homogenized.

-

Extraction: The homogenized sample is placed in a centrifuge tube with an appropriate amount of water and acetonitrile. The tube is shaken vigorously for 1 minute.

-

Salting Out: A salt mixture (e.g., MgSO₄, NaCl, sodium citrate) is added to induce phase separation. The tube is shaken again for 1 minute.[19]

-

Centrifugation: The sample is centrifuged at ≥3000 rpm for 5 minutes to separate the acetonitrile layer.[19]

-

Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the supernatant is transferred to a d-SPE tube containing a sorbent mixture (e.g., anhydrous MgSO₄, primary secondary amine (PSA), and C18).[19] This step removes interferences like fatty acids, sugars, and pigments.

-

Final Centrifugation and Filtration: The d-SPE tube is vortexed and centrifuged at high speed. The final supernatant is collected and filtered (e.g., through a 0.22 µm filter) into an autosampler vial for analysis.[19]

Caption: Experimental workflow for the QuEChERS sample preparation method.

-

Gas Chromatography (GC): GC coupled with a Nitrogen-Phosphorus Detector (NPD) or an Electron Capture Detector (ECD) is a common and reliable method for quantifying hexaconazole residues.[7][24][27]

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique offers higher sensitivity and selectivity. It is particularly crucial for the enantioselective analysis required to separate and quantify individual hexaconazole enantiomers, often using a chiral column.[19][20]

Soil Adsorption and Leaching Studies

This is the standard laboratory protocol to determine a pesticide's adsorption coefficient (Kd).

-

A known mass of soil is equilibrated with a series of aqueous solutions containing different concentrations of hexaconazole.

-

The suspensions are shaken for a set period (e.g., 24 hours) to reach equilibrium.[11][28]

-

After equilibration, the samples are centrifuged, and the concentration of hexaconazole remaining in the supernatant is measured.

-

The amount of hexaconazole adsorbed to the soil is calculated by the difference between the initial and equilibrium concentrations in the solution.

-

The data is then fitted to an adsorption isotherm model, typically the Freundlich equation, to determine Kd and Koc values.

This method simulates the movement of pesticides through the soil profile.

-

A glass or PVC column is packed with the soil to be tested (either disturbed and sieved, or as an undisturbed core).

-

Hexaconazole is applied to the top of the soil column at a known rate.

-

Simulated rainfall is applied to the column at a constant rate.[3]

-

The leachate that passes through the column is collected in fractions over time and analyzed for hexaconazole concentration.

-

After the experiment, the soil column can be sectioned by depth and each section analyzed to determine the final distribution of the pesticide in the soil profile.[3]

References

- 1. Hexaconazole (Ref: PP 523) [sitem.herts.ac.uk]

- 2. Hexaconazole poisoning - An uncommon poisoning incidence in rural tertiary care and our experience - Int J Pharm Chem Anal [ijpca.org]

- 3. pjoes.com [pjoes.com]

- 4. Hexaconazole | C14H17Cl2N3O | CID 66461 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Dissipation of the fungicide hexaconazole in oil palm plantation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Successive hexaconazole application altered the degradation behavior in soil and shifted microbial community and functional profiles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Effects of hexaconazole application on soil microbes community and nitrogen transformations in paddy soils [agris.fao.org]

- 10. researchgate.net [researchgate.net]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. researchgate.net [researchgate.net]

- 13. Photochemical Degradation of Hexaconazole [nyxxb.cn]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Characterization of hexaconazole-degrading strain Sphingobacterium multivorum and analysis of transcriptome for biodegradation mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Degradation of Triazole Fungicides by Plant Growth-Promoting Bacteria from Contaminated Agricultural Soil - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. benchchem.com [benchchem.com]

- 20. pubs.acs.org [pubs.acs.org]

- 21. researchgate.net [researchgate.net]

- 22. BioKB - Publication [biokb.lcsb.uni.lu]

- 23. epa.gov [epa.gov]

- 24. Gas chromatographic method for the determination of hexaconazole residues in black tea - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Gas chromatographic method for the determination of hexaconazole residues in black tea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. fssai.gov.in [fssai.gov.in]

- 28. researchgate.net [researchgate.net]

Hexaconazole Enantiomers: An In-depth Technical Guide to Specific Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hexaconazole, a broad-spectrum triazole fungicide, is a chiral molecule existing as two enantiomers: (R)-(-)-hexaconazole and (S)-(+)-hexaconazole. These enantiomers exhibit significant differences in their biological activities, including fungicidal efficacy, toxicity to non-target organisms, and environmental degradation rates. This technical guide provides a comprehensive overview of the enantioselective behavior of hexaconazole, detailing its mechanism of action, summarizing key quantitative data on its specific activity, and providing established experimental protocols. The aim is to equip researchers, scientists, and drug development professionals with the critical information needed to advance research and develop more effective and environmentally sound agricultural and pharmaceutical products.

Introduction

Hexaconazole is widely used in agriculture to control a variety of fungal diseases in crops.[1] Its mode of action involves the inhibition of ergosterol biosynthesis, a vital component of the fungal cell membrane.[1] As a chiral compound, the spatial arrangement of its atoms results in two non-superimposable mirror images, or enantiomers. It is increasingly recognized that the biological and environmental impact of chiral pesticides should be assessed at the enantiomeric level, as one enantiomer is often more biologically active or toxic than the other.[2] This guide delves into the specific activities of the (R)-(-) and (S)-(+) enantiomers of hexaconazole.

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

The primary target of hexaconazole is the cytochrome P450 enzyme lanosterol 14α-demethylase (CYP51), which is encoded by the ERG11 gene.[1] This enzyme is a critical catalyst in the ergosterol biosynthesis pathway, responsible for the demethylation of lanosterol.[3] By inhibiting CYP51, hexaconazole disrupts the production of ergosterol, leading to an accumulation of toxic methylated sterol precursors.[1] This disruption of the fungal cell membrane's integrity and function ultimately results in the inhibition of fungal growth.[1] The differential activity between the hexaconazole enantiomers is attributed to their stereospecific interactions with the active site of the CYP51 enzyme.[1]

Caption: Ergosterol biosynthesis pathway and the inhibitory action of hexaconazole.

Quantitative Data on Enantioselective Activity

The biological activity of hexaconazole enantiomers varies significantly across different fungal species and non-target organisms. The (R)-(-)-enantiomer is generally the more potent fungicide.

Table 1: Enantioselective Fungicidal Activity of Hexaconazole

| Fungal Species | (+)-Hexaconazole EC50 (mg/L) | (-)-Hexaconazole EC50 (mg/L) | Enantiomeric Ratio (EC50 of (+)-isomer / EC50 of (-)-isomer) | Reference |

| Alternaria solani | - | - | 11–13 fold higher activity for (-)-isomer | [1][4] |

| Alternaria mali Roberts | - | - | 11–13 fold higher activity for (-)-isomer | [1][4] |

| Monilinia fructicola | - | - | 11–13 fold higher activity for (-)-isomer | [1][4] |

| Colletotrichum gloeosporioides Penz | - | - | 1.26 fold higher activity for (-)-isomer | [1][4] |

Note: Specific EC50 values were not provided in the source, but the fold difference in activity was highlighted.

Table 2: Enantioselective Toxicity of Hexaconazole to Non-Target Organisms

| Organism | Endpoint | rac-Hexaconazole | (+)-Hexaconazole | (-)-Hexaconazole | Units | Reference |

| Scenedesmus obliquus (freshwater algae) | 96 h EC50 | 0.178 | 0.355 | 0.065 | mg/L | [5] |

| Daphnia magna (aquatic invertebrate) | 48 h EC50 | - | - | 1.3-fold higher toxicity for (-)-isomer | - | [4] |

| Human Breast Cancer Cells (MCF-7) | Binding Energy (CYP17A1) | - | -6.30 | -6.08 | kcal/mol | [6] |

| Human Breast Cancer Cells (MCF-7) | Binding Energy (CYP19A1) | - | -5.81 | -5.93 | kcal/mol | [6] |

| Channa punctatus (freshwater fish) | 96 h LC50 | 103.27 | - | - | µl/L |

Table 3: Enantioselective Degradation of Hexaconazole

| Matrix | (+)-Hexaconazole Half-life (days) | (-)-Hexaconazole Half-life (days) | Observation | Reference |

| Tomato | 3.38 | 2.96 | (-)-enantiomer degrades faster | [4] |

| Green Pepper | ~4.36 | ~4.36 | No enantioselectivity | [4] |

| Cucumber | - | - | (+)-enantiomer degrades faster | [2][7] |

| Field Soil | - | - | (-)-enantiomer degrades faster | [2] |

| Mice Plasma | 3.07 (S-(+)-Hex) | 3.71 (R-(-)-Hex) | S-(+)-Hex decreased faster | [8][9] |

Experimental Protocols

Chiral Separation of Hexaconazole Enantiomers by HPLC

A common method for the separation of hexaconazole enantiomers is High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP).

-

Instrumentation: Agilent 1260 series HPLC system or equivalent.[10]

-

Chiral Column: Lux® Cellulose-2 (250 mm × 4.6 mm, 5 µm particle size) or a Chiralcel OD-RH column.[2][10]

-

Mobile Phase: A mixture of acetonitrile and ultrapure water (e.g., 70:30, v/v) or acetonitrile and 2 mM ammonium acetate in water (e.g., 60:40, v/v).[2][10]

-

Detection: UV detector at 210 nm or tandem mass spectrometry (MS/MS) for higher sensitivity and selectivity.[2][10]

-

Elution Order: On a Lux® Cellulose-2 column, (+)-hexaconazole typically elutes before (-)-hexaconazole.[8][10]

Caption: Experimental workflow for chiral HPLC analysis of hexaconazole.

Sample Preparation using the QuEChERS Method

The Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method is a widely used sample preparation technique for pesticide residue analysis in various matrices.[11][12]

-

Homogenization: Weigh a representative portion of the sample (e.g., 10-15 g) into a centrifuge tube.[7]

-

Extraction:

-

Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

-

Final Extract: Collect the supernatant, filter through a 0.22 µm filter, and transfer to an autosampler vial for analysis.[7]

Caption: QuEChERS sample preparation workflow.

In Vitro Fungicidal Activity Assay

The mycelial growth rate method is a standard technique to determine the antifungal activity of compounds.

-

Media Preparation: Prepare potato dextrose agar (PDA) and sterilize.

-

Fungicide Stock Solutions: Prepare stock solutions of the individual hexaconazole enantiomers and the racemic mixture in a suitable solvent (e.g., acetone).

-

Plate Preparation:

-

Incorporate the fungicide stock solutions into the molten PDA at various concentrations.

-

Pour the amended PDA into sterile Petri dishes.

-

-

Inoculation:

-

Place a mycelial plug from the edge of an actively growing fungal colony onto the center of the amended PDA plates.

-

-

Incubation: Incubate the plates at the optimal temperature for the specific fungus in the dark.

-

Data Collection:

-

Measure the colony diameter at regular intervals until the mycelium in the control plates reaches the edge of the plate.

-

Calculate the percentage of mycelial growth inhibition.

-

-

EC50 Calculation: Determine the effective concentration required to inhibit 50% of mycelial growth (EC50) by probit analysis.

Molecular Interactions with CYP51

Molecular docking studies have provided insights into the enantioselective binding of hexaconazole to the CYP51 active site. The higher fungicidal activity of the (R)-(-)-enantiomer is attributed to its stronger binding affinity. The active site of CYP51 is formed by several substrate recognition sites (SRS) containing conserved amino acid residues. Key residues involved in the binding of azole fungicides include those in the B' helix, the B'/C loop, and the I-helix. The specific interactions, such as hydrogen bonds and hydrophobic interactions, between the hexaconazole enantiomers and these residues determine the binding affinity and inhibitory potency.

Conclusion

The enantiomers of hexaconazole exhibit distinct fungicidal activities, toxicities, and environmental degradation profiles. The (R)-(-)-enantiomer is generally the more potent fungicide, while the degradation and toxicity of the enantiomers can vary depending on the environmental matrix and organism. This technical guide highlights the importance of evaluating chiral pesticides at the enantiomeric level to accurately assess their efficacy and environmental risk. The provided data and protocols serve as a valuable resource for researchers and professionals in the fields of agriculture, environmental science, and drug development, facilitating the development of more effective and safer chemical solutions.

References

- 1. benchchem.com [benchchem.com]

- 2. Studies of enantiomeric degradation of the triazole fungicide hexaconazole in tomato, cucumber, and field soil by chiral liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Bioactivity, toxicity and dissipation of hexaconazole enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Enantioselective toxic effects of hexaconazole enantiomers against Scenedesmus obliquus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Enantioselective toxicity effect and mechanism of hexaconazole enantiomers to human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Stereoselective Toxicokinetic and Distribution Study on the Hexaconazole Enantiomers in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Effect of Processing on Reduction in Chiral Pesticide Hexaconazole for Kiwifruit Juice | MDPI [mdpi.com]

- 11. QuEChERS: Home [quechers.eu]

- 12. chromatographyonline.com [chromatographyonline.com]

Hexaconazole's Off-Target Effects in Non-Fungal Organisms: A Technical Guide

An in-depth examination of the unintended biological impacts of the fungicide hexaconazole on animal, plant, and microbial systems. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the current state of knowledge, including quantitative toxicological data, detailed experimental methodologies, and visual representations of affected signaling pathways and experimental workflows.

Executive Summary

Hexaconazole, a broad-spectrum triazole fungicide, is widely utilized in agriculture to control a variety of fungal pathogens. Its mode of action involves the inhibition of ergosterol biosynthesis, a crucial component of fungal cell membranes. However, the biochemical mechanisms targeted by hexaconazole are not exclusive to fungi, leading to a range of off-target effects in non-fungal organisms. This technical guide synthesizes the existing scientific literature on these unintended consequences, presenting a detailed analysis of hexaconazole's impact on animal, aquatic, and soil ecosystems. The data reveals a pattern of toxicity that includes hepatotoxicity, genotoxicity, neurotoxicity, endocrine disruption, and developmental abnormalities across a variety of species. This document aims to provide a thorough resource for understanding the toxicological profile of hexaconazole beyond its intended fungicidal activity.

Off-Target Effects in Animalia

Hexaconazole exposure has been demonstrated to induce a spectrum of adverse effects in various animal species, with the liver being a primary target organ.[1][2] Studies in rodents and dogs have consistently shown that subchronic and chronic dietary administration of hexaconazole leads to increased liver weight, hepatocellular hypertrophy, and fatty infiltration.[1][2]

Hepatotoxicity

In rats, dietary treatment with hexaconazole has been shown to induce a significant increase in both absolute and relative liver weight.[3][4] This is often accompanied by a notable rise in malondialdehyde (MDA) levels, indicating increased lipid peroxidation and oxidative stress.[3] Concurrently, a reduction in the activity of antioxidant enzymes such as catalase (CAT) and superoxide dismutase (SOD) has been observed.[3] Histopathological examinations of the liver in rats exposed to hexaconazole have revealed centrilobular vein congestion, necrosis, immune cell infiltration, cholestasis, and both microvesicular and macrovesicular steatosis.[5][6] Biochemical analyses of blood from treated animals show significant increases in creatinine, bilirubin, aspartate aminotransferase (ASAT), alanine aminotransferase (ALAT), and lactate dehydrogenase (LDH) levels, further indicating organ toxicity.[5][6] In mice, similar effects of increased liver weight and centrilobular fatty changes have been noted.[2] Studies in dogs have also identified the liver as a target, with findings of fatty infiltration and increased liver weights at certain dose levels.[1][2]

Genotoxicity

Hexaconazole has demonstrated genotoxic potential in both in vivo and in vitro mammalian cell systems. The fungicide Conan 5FL, which contains hexaconazole, induced significant increases in the frequency of chromosomal aberrations in mouse bone marrow cells and human lymphocytes.[7][8] These aberrations included structural and numerical abnormalities such as sister chromatid union, chromatid and chromosome breaks, fragments, dicentric and ring chromosomes, and polyploidy.[7][8] Furthermore, a significant increase in the induction of sister chromatid exchanges (SCEs) was observed at all tested concentrations compared to the negative control.[7][8] While the replication index in human lymphocytes was unaffected, the mitotic index was significantly decreased in both test systems, suggesting cytotoxic effects.[7][8] Studies in rats have also shown that hexaconazole can induce genotoxicity in the liver, as indicated by an increase in the appearance of micronuclei in liver cells after prolonged exposure.[4] In plant systems, hexaconazole has been shown to be genotoxic to the root meristem cells of Triticum aestivum L., causing various chromosomal and mitotic abnormalities.[9]

Neurotoxicity

Evidence suggests that hexaconazole can exert neurotoxic effects. In humans, poisoning with hexaconazole-containing products has been reported to cause neurological symptoms such as trembling, jittering, and shaking.[10][11] In silico studies have indicated that hexaconazole has the potential to interact with and disrupt the normal balance of acetylcholinesterase, a key enzyme in the nervous system.[12] The binding energy of hexaconazole to acetylcholinesterase was found to be comparable to that of known inhibitors like chlorpyrifos.[12] Animal studies have shown that hexaconazole exposure can lead to behavioral abnormalities in fish, which are indicative of neurotropic effects mediated by neurotransmitter disruption.[13] Recent research on rats has demonstrated that sub-chronic exposure to hexaconazole can significantly affect cognitive function, leading to a deterioration of learning and memory ability, and induce oxidative stress in the brain.[14] Notable changes in neurotransmitters were also observed, suggesting a disruption of nerve signaling.[14]

Endocrine Disruption